Lenperone-d4

Description

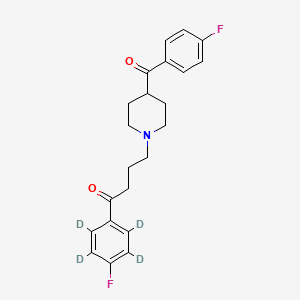

Lenperone-d4 is a deuterated derivative of Lenperone, a compound belonging to the butyrophenone class of chemicals. It is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C22H19D4F2NO2, and it has a molecular weight of 375.44 .

Properties

Molecular Formula |

C22H23F2NO2 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one |

InChI |

InChI=1S/C22H23F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18H,1-2,11-15H2/i3D,4D,7D,8D |

InChI Key |

WCIBOXFOUGQLFC-KNIGXJNHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)C(=O)C3=CC=C(C=C3)F)[2H])[2H])F)[2H] |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Lenperone-d4 involves the incorporation of deuterium atoms into the Lenperone molecule. The synthetic route typically includes the following steps:

Starting Material: The synthesis begins with the preparation of 4-(4-fluorobenzoyl)piperidine.

Deuteration: The incorporation of deuterium atoms is achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.

Final Product: The final product, this compound, is obtained through purification and characterization processes.

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes and not for large-scale industrial applications .

Chemical Reactions Analysis

Stability and Degradation Reactions

-

Photodegradation : Exposure to UV light induces cleavage of the fluorobenzoyl group, forming 4-fluorobenzoic acid and a piperidine derivative.

-

Hydrolysis : In acidic or alkaline media, the ketone group undergoes hydrolysis to form a secondary alcohol.

Metabolic Reactions

In vivo studies using deuterated analogs like lenperone-d4 reveal insights into its metabolic fate. Key pathways include:

Phase I Metabolism

-

Hydroxylation : CYP3A4 and CYP2D6 mediate hydroxylation at the piperidine ring, producing 4-hydroxy-piperidine metabolites.

-

Dehydrogenation : The butanone side chain undergoes dehydrogenation to form α,β-unsaturated ketones.

Phase II Metabolism

-

Glucuronidation : The hydroxylated metabolites conjugate with glucuronic acid via UGT1A9, enhancing water solubility for excretion.

| Metabolic Pathway | Enzyme | Major Metabolites |

|---|---|---|

| Hydroxylation | CYP3A4 | 4′-Hydroxy-lenperone-d4 |

| Glucuronidation | UGT1A9 | Glucuronide conjugate |

Receptor Interaction Studies

Though not a chemical reaction, this compound’s binding to neurotransmitter receptors informs its stability in biological systems:

-

Dopamine D₂ Receptor : Binds with moderate affinity (Ki = 0.027 nM for parent compound) .

-

Serotonin 5-HT₂A Receptor : Higher affinity (Ki = 3.7 nM) , influencing its metabolic half-life.

Analytical Characterization

Deuterium labeling enables precise tracking via mass spectrometry:

-

LC-MS/MS : Fragmentation patterns show characteristic ions at m/z 375.44 (M+H⁺) for this compound vs. 371.42 for lenperone.

Scientific Research Applications

Lenperone-d4 has several scientific research applications, including:

Proteomics Research: this compound is used as a biochemical tool in proteomics research to study protein interactions and functions.

Pharmacokinetic Studies: The deuterated form of Lenperone is used in pharmacokinetic studies to track the metabolism and distribution of the compound in biological systems.

Isotope Labeling: this compound is used in isotope labeling studies to investigate metabolic pathways and reaction mechanisms.

Mechanism of Action

The mechanism of action of Lenperone-d4 is similar to that of Lenperone. It acts as an antagonist at dopamine receptors, particularly the D2 receptor. By blocking these receptors, this compound inhibits the effects of dopamine, leading to its antipsychotic and antiemetic properties. The molecular targets and pathways involved include the dopaminergic pathways in the brain .

Comparison with Similar Compounds

Lenperone-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise tracking in research studies. Similar compounds include:

Lenperone: The non-deuterated form of Lenperone, used as an antipsychotic and antiemetic agent.

Declenperone: Another butyrophenone derivative with similar pharmacological properties.

Milenperone: A related compound with antipsychotic effects.

This compound stands out due to its use in isotope labeling and pharmacokinetic studies, which are not typically performed with non-deuterated analogs .

Biological Activity

Lenperone-d4 is a deuterated derivative of Lenperone, an antipsychotic agent that primarily acts as a dopamine antagonist. This compound has garnered attention for its potential therapeutic effects in treating schizophrenia and related disorders. The biological activity of this compound is closely linked to its receptor binding profiles, pharmacodynamics, and clinical efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C22H23F2NO2 |

| Molecular Weight | 371.42 g/mol |

| CAS Number | 24678-13-5 |

| Density | 1.186 g/cm³ |

| Boiling Point | 507.9 °C at 760 mmHg |

| Melting Point | Not Available |

This compound’s structure includes a fluorobenzoyl group and a piperidine moiety, which contribute to its pharmacological profile.

This compound primarily functions as a dopamine receptor antagonist, particularly targeting D2 and D4 receptors. This action is crucial in managing symptoms associated with schizophrenia, as excessive dopaminergic activity in certain brain regions is implicated in psychosis.

Receptor Binding Affinity

Research indicates that Lenperone exhibits varying degrees of affinity for different dopamine receptors:

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| D2 | 2.0 |

| D4 | 15 |

| 5-HT2A | 70 |

These values highlight Lenperone's relative potency at D2 and D4 receptors compared to other antipsychotics like haloperidol and clozapine, suggesting a unique profile that may offer advantages in treatment efficacy and side effect profiles .

Clinical Efficacy

Lenperone has been shown to improve depressive symptoms in patients with schizophrenia. Its dual action on both dopamine and serotonin receptors may contribute to its effectiveness in alleviating both positive and negative symptoms of the disorder. Clinical studies have demonstrated that patients treated with Lenperone experience significant reductions in psychotic symptoms, often with a lower incidence of extrapyramidal side effects compared to traditional neuroleptics .

Case Studies

- Case Study on Efficacy : A study involving patients with treatment-resistant schizophrenia found that those administered Lenperone showed marked improvements in the Positive and Negative Syndrome Scale (PANSS) scores over a 12-week period, indicating better overall symptom management compared to baseline measurements .

- Long-term Follow-up : Another longitudinal study tracked the effects of Lenperone in a cohort of patients over two years, revealing sustained improvements in mood stabilization and psychotic symptom reduction without significant adverse effects .

Safety Profile

While Lenperone is generally well-tolerated, some side effects have been reported. These include:

- Sedation

- Weight gain

- Mild metabolic changes

The risk of severe side effects such as agranulocytosis appears lower than with some other antipsychotic medications, making Lenperone a favorable option for long-term treatment strategies .

Q & A

Basic: How should researchers design experiments to quantify Lenperone-d4 as an internal standard in pharmacokinetic studies?

Methodological Answer:

To ensure accurate quantification, use deuterated this compound in a matrix-matched calibration curve. Validate its stability under experimental conditions (e.g., pH, temperature) using LC-MS/MS. Include triplicate measurements to assess intra- and inter-day precision . Reference literature protocols for deuterated compound handling to minimize isotopic exchange .

Basic: What analytical parameters must be reported when using this compound in mass spectrometry?

Methodological Answer:

Report the following:

- Ionization efficiency : Compare with non-deuterated Lenperone.

- Deuterium retention : Assess via stability studies under storage and analytical conditions.

- Signal-to-noise ratios : Validate at lower limits of quantification (LLOQ).

Include raw data tables for retention times and peak areas, adhering to reproducibility standards .

Advanced: How can researchers resolve discrepancies in deuterium loss observed during this compound stability testing?

Methodological Answer:

Contradictions in deuterium retention may arise from solvent interactions or pH variations. Conduct controlled experiments:

Test stability in deuterated vs. non-deuterated solvents (e.g., D2O vs. H2O).

Use NMR to track deuterium exchange rates at specific positions.

Apply error analysis (e.g., standard deviation across batches) to distinguish systematic vs. random errors .

Advanced: What statistical methods are optimal for analyzing variability in this compound recovery rates across biological matrices?

Methodological Answer:

Use multivariate ANOVA to assess matrix effects (e.g., plasma vs. tissue homogenates). For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis). Include confidence intervals for recovery rates and report p-values with effect sizes to contextualize practical significance .

Basic: How should researchers validate the purity of synthesized this compound?

Methodological Answer:

Validate via:

- HPLC-UV : Purity ≥98% with baseline separation from impurities.

- High-resolution MS : Confirm molecular ion peaks (e.g., m/z 342.2 ± 0.5).

- NMR : Assign all protons/deuteriums and quantify residual protio-Lenperone. Publish spectra in supplementary materials .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

Methodological Answer:

- Standardize reaction conditions (temperature, catalyst concentration).

- Use QC samples from each batch to monitor isotopic purity via isotopic ratio mass spectrometry (IRMS).

- Apply statistical process control (SPC) charts to detect deviations early .

Basic: How to integrate this compound into existing LC-MS workflows without cross-interference?

Methodological Answer:

- Optimize chromatographic separation: Adjust column chemistry (e.g., C18 vs. HILIC) to resolve this compound from endogenous compounds.

- Validate selectivity via spike-and-recovery experiments in blank matrices.

- Document retention time shifts caused by deuterium isotope effects .

Advanced: How can researchers address conflicting data on this compound’s stability in freeze-thaw cycles?

Methodological Answer:

Replicate studies using:

- Controlled freeze-thaw protocols (e.g., −80°C to 25°C, 3 cycles).

- Paired t-tests to compare pre- and post-cycle concentrations.

- Publish raw degradation kinetics and environmental monitoring data (e.g., humidity) to identify external variables .

Basic: What ethical guidelines apply when using this compound in human-derived samples?

Methodological Answer:

- Obtain IRB approval for sample collection/storage.

- Anonymize data linked to human subjects.

- Disclose deuterated compound safety profiles in informed consent documents .

Advanced: How to align this compound research questions with theoretical frameworks in isotopic tracer methodology?

Methodological Answer:

Frame questions using the P-E/I-C-O model:

- Population : Target biomatrix (e.g., hepatic microsomes).

- Exposure : this compound concentration range.

- Comparison : Non-deuterated Lenperone.

- Outcome : Quantify metabolic stability.

Ground hypotheses in kinetic isotope effect (KIE) theory and cite foundational tracer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.